N-(5,11-Dihydro-5-methyl-10H-benzo(b,f)azepin-10-ylidene)methylammonium hydrogen oxalate

Description

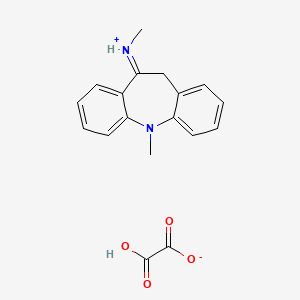

This compound is a hydrogen oxalate salt derived from a dibenzoazepine backbone substituted with a methylammonium group. It features a planar aromatic system fused with a seven-membered azepine ring, stabilized by resonance. The hydrogen oxalate counterion enhances its solubility in polar solvents.

Properties

CAS No. |

94291-63-1 |

|---|---|

Molecular Formula |

C18H18N2O4 |

Molecular Weight |

326.3 g/mol |

IUPAC Name |

2-hydroxy-2-oxoacetate;methyl-(11-methyl-6H-benzo[b][1]benzazepin-5-ylidene)azanium |

InChI |

InChI=1S/C16H16N2.C2H2O4/c1-17-14-11-12-7-3-5-9-15(12)18(2)16-10-6-4-8-13(14)16;3-1(4)2(5)6/h3-10H,11H2,1-2H3;(H,3,4)(H,5,6) |

InChI Key |

VYJQZYMXXLBFJC-UHFFFAOYSA-N |

Canonical SMILES |

C[NH+]=C1CC2=CC=CC=C2N(C3=CC=CC=C13)C.C(=O)(C(=O)[O-])O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5,11-dihydro-5-methyl-10H-benzo[b,f]azepin-10-ylidene)methylammonium hydrogen oxalate typically involves the reaction of 5,11-dihydro-5-methyl-10H-benzo[b,f]azepine with formaldehyde and subsequent treatment with oxalic acid. The reaction conditions often include:

Solvent: Common organic solvents such as dichloromethane or ethanol.

Temperature: Typically carried out at room temperature or slightly elevated temperatures.

Catalysts: Acidic catalysts like hydrochloric acid may be used to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include:

Batch or Continuous Processing: Depending on the required production volume.

Purification Steps: Techniques such as recrystallization or chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(5,11-dihydro-5-methyl-10H-benzo[b,f]azepin-10-ylidene)methylammonium hydrogen oxalate can undergo various chemical reactions, including:

Oxidation: Can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can yield different reduced forms of the compound.

Substitution: Electrophilic and nucleophilic substitution reactions are common due to the presence of aromatic rings.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate or hydrogen peroxide.

Reducing Agents: Sodium borohydride or lithium aluminum hydride.

Substitution Reagents: Halogens, alkyl halides, or other electrophiles/nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups onto the aromatic ring .

Scientific Research Applications

N-(5,11-dihydro-5-methyl-10H-benzo[b,f]azepin-10-ylidene)methylammonium hydrogen oxalate has several scientific research applications:

Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including its use in drug development.

Industry: Utilized in the production of advanced materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of N-(5,11-dihydro-5-methyl-10H-benzo[b,f]azepin-10-ylidene)methylammonium hydrogen oxalate involves its interaction with specific molecular targets and pathways. The compound can bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Comparisons with Analogous Compounds

Core Structural Similarities and Variations

The compound shares structural motifs with several dibenzoazepine derivatives, differing primarily in substituents, counterions, and heteroatom arrangements. Key analogs include:

N-(5,11-Dihydro-5-methyl-10H-dibenz[b,f]azepin-10-ylidene)methylamine

- Molecular Formula : C₁₆H₁₆N₂

- Molar Mass : 236.31 g/mol

- Key Features : Lacks the hydrogen oxalate counterion, existing as a neutral imine. The absence of ionic character reduces polarity compared to the target compound. Registered under CAS 94291-62-0, it serves as a precursor in synthetic pathways .

3-(10,11-Dihydro-5H-dibenzo[b,f]azepin-5-yl)-N,N-dimethylpropan-1-amine

- Molecular Formula : C₁₉H₂₄N₂

- Molar Mass : 280.41 g/mol

- Key Features : Contains a dimethylpropylamine side chain instead of a methylammonium group. Classified as a laboratory chemical with acute toxicity (OSHA HCS Category 4) and respiratory irritation hazards .

2-Amino-10-methyldibenzo[b,f][1,4]oxazepin-11(10H)-one

- Molecular Formula : C₁₅H₁₃N₂O₂

- Key Features: Incorporates an oxygen atom in the azepine ring, forming an oxazepine system.

Physicochemical Properties and Stability

*Inferred from hydrogen oxalate counterion’s ionic nature.

Functional Comparisons

- Electronic Effects : The hydrogen oxalate salt’s ionic nature increases polarity, favoring applications in aqueous-phase reactions or as a crystalline material. Neutral analogs like N-(dibenzazepin-ylidene)methylamine may exhibit better organic solvent compatibility .

- Photochemical Stability: Oxazepine derivatives (e.g., 2-amino-10-methyl-oxazepinone) demonstrate altered stability due to heteroatom substitution, which could inform design principles for the target compound in optoelectronic applications .

Research Implications and Gaps

- Synthesis : highlights NaH-mediated alkylation in DMF as a viable route for dibenzothiazepine derivatives, suggesting analogous methods for the target compound .

- Applications : Methylammonium-based compounds (e.g., CH₃NH₃PbI₃ perovskites in –7) show promise in photovoltaics, but the target compound’s role in such systems remains unexplored .

- Safety : The dimethylpropylamine analog’s hazards underscore the need for rigorous toxicity profiling of the hydrogen oxalate derivative .

Biological Activity

N-(5,11-Dihydro-5-methyl-10H-benzo(b,f)azepin-10-ylidene)methylammonium hydrogen oxalate is a compound derived from the dibenz[b,f]azepine family, which has garnered attention for its potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by the dibenz[b,f]azepine framework, which is known for its diverse biological activities. The molecular formula is , with a molecular weight of approximately 288.30 g/mol. The presence of the methylammonium group and hydrogen oxalate contributes to its solubility and bioactivity.

Pharmacological Properties

Research has indicated that derivatives of dibenz[b,f]azepine exhibit various pharmacological activities, including:

- Anticholinergic Effects : These compounds have been shown to possess significant anticholinergic properties, which can influence neurotransmitter activity in the central nervous system (CNS) .

- Sedative and Anxiolytic Activities : The sedative effects are attributed to their interaction with neurotransmitter systems, particularly GABAergic pathways .

- Anticonvulsant Activity : Some studies suggest that these compounds may act as anticonvulsants by modulating synaptic transmission and inhibiting excitatory neurotransmission .

- Histaminolytic Effects : They may also exhibit antihistamine activity, contributing to their potential use in treating allergic reactions .

The biological activity of this compound can be attributed to several mechanisms:

- Receptor Modulation : The compound likely interacts with various receptors in the CNS, including serotonin and dopamine receptors, influencing mood and behavior.

- Inhibition of Neurotransmitter Reuptake : It may inhibit the reuptake of neurotransmitters such as norepinephrine, enhancing their availability in synaptic clefts.

- Calcium Channel Blockade : Some derivatives have shown potential in blocking calcium channels, which can reduce neuronal excitability and prevent seizures.

Case Studies

Several studies have highlighted the efficacy of dibenz[b,f]azepine derivatives in clinical settings:

- Case Study 1 : A clinical trial involving patients with generalized anxiety disorder demonstrated that a related compound significantly reduced anxiety symptoms compared to a placebo .

- Case Study 2 : In an animal model of epilepsy, administration of the compound resulted in a marked decrease in seizure frequency and severity, supporting its potential as an anticonvulsant agent .

Data Table of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.